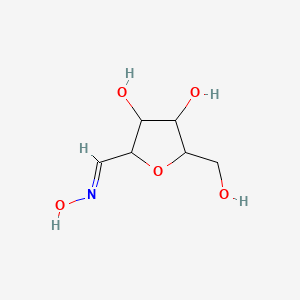
2,5-Anhydro-D-mannose Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Anhydro-D-mannose Oxime typically involves the reaction of 2,5-Anhydro-D-mannose with hydroxylamine hydrochloride and sodium acetate in ethanol . The reaction is carried out for approximately 1.5 hours under condensation conditions, yielding the desired oxime derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available reagents and standard organic synthesis techniques. The process is scalable and can be adapted for larger-scale production as needed.
Chemical Reactions Analysis
Types of Reactions
2,5-Anhydro-D-mannose Oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to other functional groups, such as amines.
Substitution: The oxime group can participate in substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the oxime group under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2,5-Anhydro-D-mannose Oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Anhydro-D-mannose Oxime involves its role as a substrate or intermediate in enzymatic and chemical transformations . The compound interacts with specific molecular targets and pathways, facilitating various biochemical reactions. Its oxime group is particularly reactive, allowing it to participate in a wide range of chemical processes.
Comparison with Similar Compounds
Similar Compounds
2,5-Anhydro-D-mannose: A cyclic sugar derivative with similar chemical properties.
D-Mannose: A natural aldohexose sugar with applications in carbohydrate metabolism.
D-Glucose: Another aldohexose sugar, widely studied for its role in energy metabolism.
Uniqueness
2,5-Anhydro-D-mannose Oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential applications. This differentiates it from other similar compounds, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C6H11NO5 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C6H11NO5/c8-2-4-6(10)5(9)3(12-4)1-7-11/h1,3-6,8-11H,2H2/b7-1+ |
InChI Key |
LOWIEQVCSWOMAE-LREOWRDNSA-N |
Isomeric SMILES |
C(C1C(C(C(O1)/C=N/O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)C=NO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid Pinacol Ester](/img/structure/B12294075.png)
![[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12294079.png)
![1-[N'-[3-[4-[3-[[amino-(hexylcarbamoylamino)methylidene]amino]propyl]piperazin-1-yl]propyl]carbamimidoyl]-3-hexylurea; methanesulfonic acid](/img/structure/B12294096.png)
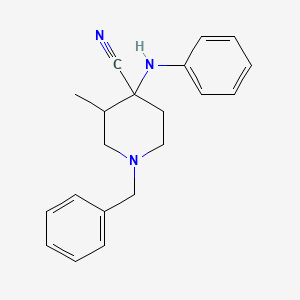
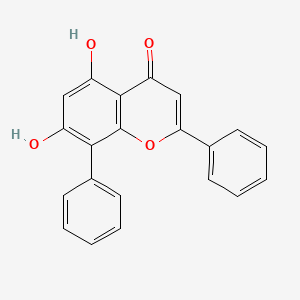
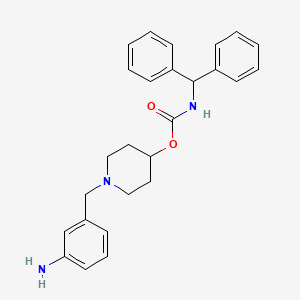
![6-amino-2-[[2-(2,6-diaminohexanoylamino)-3-(5-fluoro-1H-indol-3-yl)propanoyl]amino]hexanoic acid](/img/structure/B12294123.png)
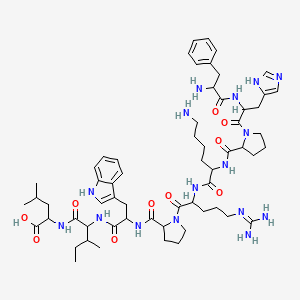

![[3-Hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B12294136.png)
![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-7-[[[(trifluoromethyl)thio]acetyl]amino]-, (6R,7R)-](/img/structure/B12294139.png)


